1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS No.: 894020-34-9
Cat. No.: VC7605978
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42
* For research use only. Not for human or veterinary use.
![1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea - 894020-34-9](/images/structure/VC7605978.png)
Specification
CAS No. | 894020-34-9 |
---|---|
Molecular Formula | C20H23N3O5 |
Molecular Weight | 385.42 |
IUPAC Name | 1-(2,5-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Standard InChI | InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-11-16(27-2)7-8-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25) |
Standard InChI Key | SXYGYYMAEPOBHZ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(2,5-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, systematically describes its molecular architecture:
-
A 2,5-dimethoxyphenyl group (aromatic ring with methoxy groups at positions 2 and 5).
-
A 3-methoxyphenyl-substituted pyrrolidin-5-one (five-membered lactam ring with a ketone at position 5).
-
A urea bridge (-NH-C(=O)-NH-) connecting the two aromatic systems.
Molecular Formula:
Molecular Weight: 385.42 g/mol (calculated based on analogous structures).
The substitution pattern distinguishes it from related derivatives, such as 1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, where methoxy groups occupy different positions on the phenyl rings.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is published, established methods for analogous urea derivatives involve:
-
Formation of the Pyrrolidinone Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to construct the 5-oxopyrrolidine scaffold.
-
Introduction of Aromatic Substituents:
-
Mitsunobu reaction or nucleophilic aromatic substitution to attach methoxyphenyl groups to the pyrrolidinone nitrogen.
-
-
Urea Bridge Assembly:
-
Reaction of a primary amine (e.g., 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine) with an isocyanate (e.g., 2,5-dimethoxyphenyl isocyanate) in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine.
-
Representative Reaction:
Industrial Considerations
Scale-up production would require optimization of:
-
Solvent Recovery Systems: To minimize waste in large-scale reactions.
-
Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.
Physicochemical Properties
Predicted Properties
Based on structurally similar urea derivatives :
Property | Value/Description | Source Compound Reference |
---|---|---|
logP | ~3.2 (estimated) | |
Solubility | Low in water; soluble in DMSO, DMF | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 | |
Polar Surface Area | ~85 Ų |
The 2,5-dimethoxy substitution enhances hydrophilicity compared to analogs with fewer methoxy groups, potentially improving aqueous solubility.
Applications in Medicinal Chemistry
Drug Discovery
-
Scaffold for Optimization: The pyrrolidinone-urea framework offers sites for derivatization to enhance potency or selectivity.
-
Prodrug Potential: Esterification of methoxy groups could improve bioavailability.
Material Science
-
Liquid Crystals: Methoxy groups may promote mesophase formation in polymeric matrices.
Comparison with Related Urea Derivatives
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count.
-
Target Identification: High-throughput screening against kinase libraries.
-
ADMET Profiling: Assess metabolic stability in liver microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume